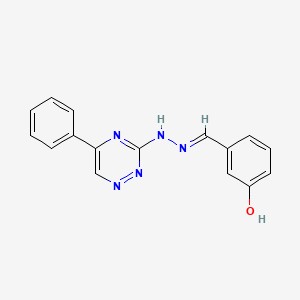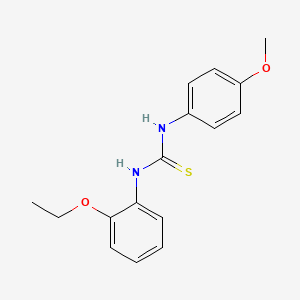
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as HPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 3-hydroxybenzaldehyde and 5-phenyl-1,2,4-triazin-3-ylamine.
Applications De Recherche Scientifique
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is in the field of analytical chemistry, where it is used as a reagent for the detection and quantification of various metal ions. 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential applications in the field of medicinal chemistry, where it has shown promising results as an anti-cancer agent. Additionally, 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in the field of materials science, where it has been used as a precursor for the synthesis of various metal complexes.
Mécanisme D'action
The mechanism of action of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a coordination complex with metal ions. This complexation can lead to the inhibition of various enzymes and proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its versatility, as it can be used for a wide range of applications in various fields of scientific research. Additionally, 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is relatively easy to synthesize and is readily available. However, one of the limitations of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new synthetic methods, the exploration of its potential applications in the field of medicinal chemistry, and the investigation of its toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-hydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-hydroxybenzaldehyde and 5-phenyl-1,2,4-triazin-3-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
3-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-14-8-4-5-12(9-14)10-17-20-16-19-15(11-18-21-16)13-6-2-1-3-7-13/h1-11,22H,(H,19,20,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOHCLOABYIHQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)





![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)